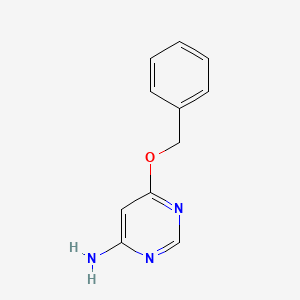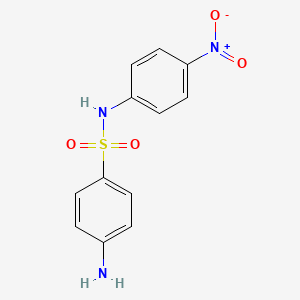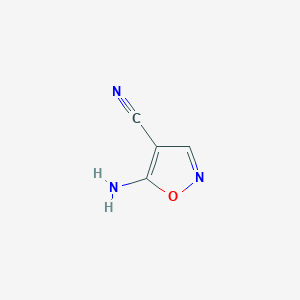
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and its interesting chemical properties. The compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The 2-oxo-1,2-dihydroquinoline moiety indicates a ketone group at the second position and a partially saturated pyridine ring. The ethyl ester at the 3-carboxylate position suggests potential for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through various methods. For instance, the Gould-Jacobs reaction, which is a well-known method for synthesizing quinolone derivatives, has been utilized under microwave-assistance using aluminium metal as a catalyst, achieving a high yield of 94.2% for a chloro-fluoro substituted derivative . Another approach involves the reaction of trimethylsilyl enol ethers with isoquinolinium salts to form ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, which can further cyclize to form pyrido[2,1-a]isoquinoline derivatives . Additionally, the synthesis of related compounds has been achieved starting from 2-oxo-quinoline carboxylic acid, followed by esterification and alkylation reactions .
Molecular Structure Analysis
The molecular and crystal structures of this compound derivatives have been investigated using spectroscopic methods such as 1H NMR and 13C NMR, as well as single-crystal X-ray crystallography . These studies provide detailed insights into the geometry and electronic structure of the molecules. Density functional theory (DFT) calculations have also been employed to predict spectral data and analyze the molecular interactions through Hirshfeld surface analyses .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been explored in various chemical reactions. For example, the reaction with phosphorus oxychloride can lead to chlorination and dealkylation, resulting in 4-chloro derivatives and the loss of the 1-N-alkyl groups . Intramolecular cyclization reactions have been used to form complex ring systems such as pyrimido[4,5-b]indoles . Photochemical reactions of related Reissert compounds have been shown to produce cycloprop[b]indoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of halogen atoms, such as fluorine and chlorine, can significantly affect properties like chemical shifts in NMR spectroscopy and the molecule's reactivity . The introduction of substituents on the quinoline ring can lead to changes in the molecule's electronic distribution, impacting its chemical behavior and potential biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is involved in various chemical synthesis processes. For instance, it undergoes alkaline hydrolysis, leading to the formation of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is significant in the study of hydroxy-2-quinolones (Ukrainets, Sidorenko, Gorokhova, & Shishkina, 2006). Additionally, its reaction with phosphorus oxychloride has been observed to yield 4-chloro derivatives, indicating its reactivity and potential applications in synthesizing various chemical compounds (Ukrainets, Bereznyakova, Davidenko, & Slobodzian, 2009).
Anticancer Research
One significant application of this compound is in anticancer research. Derivatives of this compound have been synthesized and tested for their effectiveness against breast cancer cell lines, showing promising results (Gaber et al., 2021). This highlights its potential as a precursor in the development of novel anticancer agents.
Structural Analysis and Crystallography
In the field of crystallography, studies have focused on the structural analysis of compounds derived from this compound. For example, the crystal structure and Hirshfeld surface analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, derived from this compound, have been examined, providing insights into its molecular interactions and stability (Filali Baba et al., 2019).
Antitubercular Activity
Another significant area of research is the exploration of this compound derivatives for antitubercular activities. Studies have demonstrated the synthesis of hetarylamides from this compound and evaluated their effectiveness against tuberculosis, contributing to the development of new therapeutic agents (Ukrainets, Tkach, & Grinevich, 2008).
Green Chemistry Applications
In the realm of green chemistry, research has been conducted to develop more environmentally friendly methods for synthesizing this compound derivatives. This includes exploring alternative synthesis routes that are adapted for industrial manufacture, reducing environmental impact and improving production efficiency (Ukrainets, Gorokhova, Andreeva, & Golik, 2013).
Wirkmechanismus
Target of Action
The primary target of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
This compound acts as a potent inhibitor of AChE . It binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This increases the level of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine in the synaptic cleft . This affects the cholinergic pathway, which is involved in numerous functions including muscle movement, breathing, heart rate, learning, and memory . The increased level of acetylcholine enhances the transmission of nerve impulses, potentially improving these functions .
Result of Action
The inhibition of AChE by this compound results in an increased level of acetylcholine in the synaptic cleft . This can lead to enhanced transmission of nerve impulses, which may have beneficial effects in conditions such as Alzheimer’s disease, where there is a reduction of cognition and memory .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZIHPKRJFLANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343353 | |
| Record name | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85870-47-9 | |
| Record name | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key chemical reactions involving Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate highlighted in the research?
A1: The provided research papers highlight the use of this compound as a starting material for synthesizing more complex molecules. One key reaction is its hydrolysis to obtain 2-oxo-1,2-dihydroquinoline-3-carboxylic acid [, ]. This acid is then further reacted to create derivatives with potential biological activity, such as the 1-[(aryl)(3 amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives studied for their anticancer properties []. Additionally, this compound derivatives substituted at the 4-position can be alkylated, further expanding the potential chemical space for creating diverse molecules [].
Q2: The research mentions anticancer activity for some derivatives. What structural features contribute to this activity?
A2: While the research [] primarily focuses on the synthesis of 1-[(aryl)(3 amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their initial evaluation against the MCF-7 breast cancer cell line, it doesn't delve into a detailed structure-activity relationship (SAR) analysis. Further research is needed to understand which specific structural features of these derivatives contribute to their observed anticancer activity. Comparing the activity of various synthesized compounds with different substituents on the aryl and pyrazolidine rings could provide valuable insights into the SAR.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)


